molecular formula C20H19FN4O3S B6490933 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891107-56-5

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6490933
CAS No.: 891107-56-5
M. Wt: 414.5 g/mol
InChI Key: NZQSSRAVJXJWRA-UHFFFAOYSA-N
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Description

The compound 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 6-ethoxy-substituted benzothiazole moiety linked to a pyrrolidin-3-yl group substituted with a 4-fluorophenyl ring at the N1 position.

Properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-15-7-8-16-17(10-15)29-20(23-16)24-19(27)22-13-9-18(26)25(11-13)14-5-3-12(21)4-6-14/h3-8,10,13H,2,9,11H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQSSRAVJXJWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on three key structural motifs: benzothiazole derivatives, 4-fluorophenyl-containing ureas, and pyrrolidinone derivatives.

Benzothiazole Derivatives

Benzothiazole-containing compounds are widely explored for their bioactivity. The 6-ethoxy substitution on the benzothiazole ring enhances solubility and modulates electronic effects. Key analogs include:

Compound ID Substituents on Benzothiazole Linked Group Molecular Weight (g/mol) Source
Target Compound 6-Ethoxy 1-(4-Fluorophenyl)pyrrolidin-3-yl ~454 (inferred) Hypothetical
BB47935 6-Ethoxy 1-(2,3-Dihydrobenzodioxin-6-yl)pyrrolidin-3-yl 454.50
Z14 6-Ethoxy 2-Methylsulfanyl-pyrimidine N/A
1206543-38-5 Benzothiazol-2-yl 4-Fluoro-2-(trifluoromethyl)phenyl N/A

Key Observations :

  • The ethoxy group in the target compound and BB47935 improves pharmacokinetic properties compared to unsubstituted benzothiazoles.
  • Replacement of the pyrrolidinone ring with pyrimidine (Z14) or trifluoromethylphenyl (1206543-38-5) alters target specificity and metabolic stability .
4-Fluorophenyl-Containing Ureas

The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Notable analogs:

Compound ID Urea Linkage Partner Additional Features Molecular Weight (g/mol) Source
Target 6-Ethoxybenzothiazol-2-yl 5-Oxopyrrolidin-3-yl ~454 (inferred) Hypothetical
Z15 5-Cyclobutyl-1,2,4-oxadiazol-3-yl Phenyl ring N/A
BP3125 4-Isobutoxybenzyl Piperidinyl and fluorobenzyl N/A
14 Pyrazol-3-yl with trifluoromethyl Hydroxyethyl side chain N/A

Key Observations :

  • The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites.
  • Compounds like Z15 and BP3125 demonstrate that replacing benzothiazole with oxadiazole or benzyl groups reduces planarity, affecting membrane permeability .
Pyrrolidinone Derivatives

The 5-oxopyrrolidin-3-yl group contributes to conformational flexibility and hydrogen-bond donor/acceptor capacity. Comparative examples:

Compound ID Substituent on Pyrrolidinone Urea Partner Molecular Weight (g/mol) Source
Target 4-Fluorophenyl 6-Ethoxybenzothiazol-2-yl ~454 (inferred) Hypothetical
877640-52-3 4-Methoxyphenyl 4-Ethoxyphenyl N/A
1042725-27-8 4-Methoxyphenyl 1-Phenylpyrrolidin-3-yl N/A
19 4-(4-Fluorophenyl) Pyrazol-5-yl with hydroxyethyl N/A

Key Observations :

  • Methoxy or fluorophenyl substituents on the pyrrolidinone ring influence electronic properties and metabolic stability.
  • Compound 19 demonstrates that hydroxyethyl side chains improve aqueous solubility but may reduce blood-brain barrier penetration.

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